Ethyl 7-(3-hydroxyphenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(3-hydroxyphenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(3-hydroxyphenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the intermediate hydrazone. This intermediate then undergoes cyclization with formamide under acidic conditions to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3-hydroxyphenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 7-(3-hydroxyphenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 7-(3-hydroxyphenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent kinase inhibitory activity.
Thioglycoside derivatives: Exhibits significant cytotoxic activities against various cancer cell lines.
Uniqueness
Ethyl 7-(3-hydroxyphenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK2 makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C16H18N4O3 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
ethyl 7-(3-hydroxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H18N4O3/c1-4-23-15(22)13-9(2)17-16-18-10(3)19-20(16)14(13)11-6-5-7-12(21)8-11/h5-8,14,21H,4H2,1-3H3,(H,17,18,19) |
InChI Key |
BKVAUIJYTNZNNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC(=CC=C3)O)C)C |
Origin of Product |
United States |
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